

Preamble: A Logic-Driven Approach to Molecular Architecture

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Compound of Interest

Compound Name: 5,5-Dimethyl-3-heptyne

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In the field of chemical analysis, structural elucidation is not merely a procedural checklist; it is a deductive process. Each analytical technique provides a unique piece of a molecular puzzle. For a compound like **5,5-dimethyl-3-heptyne**, an asymmetrical internal alkyne featuring a quaternary carbon, a multi-faceted analytical strategy is not just beneficial, but essential for unambiguous confirmation. This guide eschews a rigid template, instead presenting a logical workflow that begins with foundational data and progressively builds a case for the final structure. The methodologies described herein are designed as a self-validating system, where the conclusions from each experiment must correlate with and support the others, ensuring the highest degree of scientific integrity.

Foundational Analysis: Molecular Formula and Unsaturation

Before probing the specific connectivity of **5,5-dimethyl-3-heptyne** (C₉H₁₆), the initial and most critical step is to determine its molecular weight and formula.^{[1][2]} High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or hexane.

- Instrumentation: Utilize a GC-MS system equipped with an Electron Ionization (EI) source.
- GC Method:
 - Injector Temperature: 250°C.
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Method:
 - Ion Source Temperature: 230°C.
 - Ionization Energy: 70 eV.
 - Mass Range: Scan from m/z 35 to 300.

Data Interpretation: The Molecular Ion and Fragmentation

The primary goal is to identify the molecular ion peak ($M^{+\cdot}$). For **5,5-dimethyl-3-heptyne** (Molecular Formula: C_9H_{16}), the exact mass is 124.1252 g/mol .^{[1][2]} The EI-MS spectrum is expected to show a molecular ion peak at $m/z = 124$.

The fragmentation pattern in EI-MS is a roadmap of the molecule's structure, with cleavage favoring the formation of more stable carbocations.^[3] For alkanes and alkynes, fragmentation often involves the loss of alkyl groups.^{[4][5]} The key fragmentation pathways for **5,5-dimethyl-3-heptyne** are rationalized by the stability of the resulting cations.

Table 1: Predicted Key Mass Spectrometry Fragments

m/z	Proposed Fragment	Rationale for Cleavage
124	$[\text{C}_9\text{H}_{16}]^+\cdot$	Molecular Ion ($\text{M}^+\cdot$)
109	$[\text{C}_8\text{H}_{13}]^+$	Loss of a methyl radical ($\cdot\text{CH}_3$) from the tert-butyl group.
95	$[\text{C}_7\text{H}_{11}]^+$	Loss of an ethyl radical ($\cdot\text{C}_2\text{H}_5$) from the ethyl group side.
67	$[\text{C}_5\text{H}_7]^+$	Cleavage alpha to the quaternary carbon, losing a tert-butyl radical.
57	$[\text{C}_4\text{H}_9]^+$	Formation of a stable tert-butyl cation. This is often a prominent peak. [3]

The presence of these fragments, particularly the base peak likely corresponding to a stable carbocation (e.g., m/z 57), provides strong initial evidence for the proposed carbon skeleton.

Functional Group Identification: Infrared Spectroscopy

With the molecular formula established, the next logical step is to confirm the primary functional group—the carbon-carbon triple bond. Infrared (IR) spectroscopy is a rapid and definitive method for this purpose.[\[6\]](#)[\[7\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- **Sample Preparation:** As the compound is a liquid, place one drop directly onto the ATR crystal.
- **Data Acquisition:** Record the spectrum from 4000 cm^{-1} to 600 cm^{-1} .
- **Background Correction:** Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Interpretation: The Alkyne Signature

For **5,5-dimethyl-3-heptyne**, two key regions in the IR spectrum are of interest:

- **C≡C Stretch:** As an internal alkyne, it will exhibit a C≡C stretching vibration in the range of 2100-2260 cm^{-1} .^{[6][7][8]} It is crucial to note that for nearly symmetrical or sterically hindered internal alkynes, this peak can be weak or even absent due to a small change in dipole moment during the vibration.^{[8][9]}
- **C-H Stretches:** The spectrum will be dominated by strong absorptions just below 3000 cm^{-1} (typically 2850-2960 cm^{-1}), characteristic of sp^3 C-H bonds in the ethyl and dimethyl groups. The absence of a sharp, strong peak around 3300 cm^{-1} confirms that it is an internal alkyne, not a terminal one.^{[7][10]}

The presence of a weak to medium band in the $\sim 2200 \text{ cm}^{-1}$ region, coupled with the absence of a terminal alkyne C-H stretch, provides high-confidence validation of an internal alkyne functional group.

Definitive Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the ultimate, high-resolution map of the molecular structure. Through a series of 1D and 2D experiments, we can determine the precise number of unique proton and carbon environments, their connectivity, and their spatial relationships.^[11]

Logical Workflow for NMR Analysis

Caption: Logical workflow for NMR-based structural elucidation.

Experimental Protocol: 1D and 2D NMR

- **Sample Preparation:** Dissolve $\sim 10\text{-}20$ mg of the sample in ~ 0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer.
- **Experiments:**

- ^1H NMR: Acquire a standard proton spectrum.
- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum.
- DEPT-90 & DEPT-135: Run standard DEPT pulse programs to differentiate carbon multiplicities.[\[12\]](#)[\[13\]](#)
- COSY: Acquire a gradient-selected ^1H - ^1H COSY spectrum.
- HMBC: Acquire a gradient-selected ^1H - ^{13}C HMBC spectrum, optimized for 2-3 bond correlations ($J \approx 8$ Hz).

Data Interpretation

A. ^1H NMR: Proton Environments

The structure of **5,5-dimethyl-3-heptyne** predicts four unique proton environments. Protons on sp^3 carbons typically appear in the 0.7-1.7 ppm range.[\[14\]](#)

Table 2: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	~1.1	Triplet (t)	3H	$-\text{C}\equiv\text{C}-\text{CH}_2\text{CH}_3$
b	~2.2	Quartet (q)	2H	$-\text{C}\equiv\text{C}-\text{CH}_2\text{CH}_3$
c	~1.0	Singlet (s)	9H	$-\text{C}(\text{CH}_3)_3$
d	~1.2	Triplet (t)	2H	$-\text{C}(\text{CH}_3)_3\text{CH}_2\text{CH}_3$

- Causality: The quartet (b) and triplet (a) are classic indicators of an ethyl group. The protons at 'b' are deshielded due to their proximity to the electron-withdrawing alkyne.[\[15\]](#) The singlet at 'c' integrating to 9H is the unmistakable signature of a tert-butyl group. The triplet at 'd' corresponds to the terminal methyl of the ethyl group attached to the quaternary carbon.

B. ^{13}C NMR and DEPT: The Carbon Skeleton

The molecule has 9 carbon atoms, but due to the symmetry of the tert-butyl group, we expect to see 7 unique carbon signals. DEPT experiments are crucial for assigning these signals correctly.^{[12][13]}

Table 3: Predicted ^{13}C NMR and DEPT-135 Data (100 MHz, CDCl_3)

Label	Chemical Shift (δ , ppm)	DEPT-135 Phase	Carbon Type	Assignment
1	~14	Positive	CH_3	$-\text{C}\equiv\text{C}-\text{CH}_2\text{CH}_3$
2	~13	Positive	CH_2	$-\text{C}\equiv\text{C}-\text{CH}_2\text{CH}_3$
3	~80	Absent	Cq	$-\text{C}\equiv\text{C}-$
4	~85	Absent	Cq	$-\text{C}\equiv\text{C}-$
5	~31	Absent	Cq	$-\text{C}(\text{CH}_3)_3$
6	~29	Positive	CH_3	$-\text{C}(\text{CH}_3)_3$
7	~30	Positive	CH_2	$-\text{C}(\text{CH}_3)_3\text{CH}_2\text{CH}_3$
8	~9	Positive	CH_3	$-\text{C}(\text{CH}_3)_3\text{CH}_2\text{CH}_3$

- Causality: The alkyne carbons (3 and 4) appear in their characteristic region of 60-100 ppm. ^[16] The DEPT-135 spectrum will show four positive peaks (four CH_3 and two CH_2 groups) and no negative peaks. Comparing the ^{13}C spectrum (7 signals) with the DEPT-135 spectrum (6 signals) immediately identifies the three quaternary carbons (C3, C4, C5) by their absence in the DEPT spectrum.

C. 2D NMR: Unambiguous Connectivity

While 1D NMR provides strong evidence, 2D NMR confirms the atom-to-atom connectivity, leaving no room for doubt.^{[17][18]}

- ^1H - ^1H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.

Caption: Predicted ^1H - ^1H COSY correlations for **5,5-dimethyl-3-heptyne**.

A cross-peak will be observed between the proton signals at ~2.2 ppm (b) and ~1.1 ppm (a), confirming the ethyl group attached to the alkyne. Another cross-peak will connect the protons at ~1.2 ppm (d) and the corresponding terminal methyl protons, confirming the other ethyl group.

- ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle, showing correlations between protons and carbons over 2 and 3 bonds. It connects the fragments identified by COSY.[19][20]

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